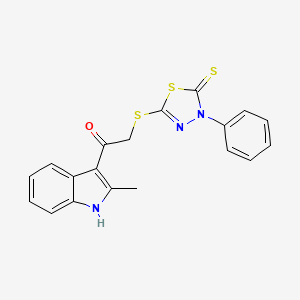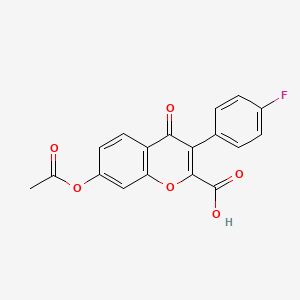
2-Phenylindolyl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylindolyl furan-2-carboxylate is a heterocyclic compound that combines the structural features of both indole and furan. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindolyl furan-2-carboxylate typically involves the following steps:
Formation of Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of Furan Derivative: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Coupling Reaction: The indole and furan derivatives are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of the indole with a halogenated furan derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the furan ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or sulfonylated derivatives.
科学研究应用
2-Phenylindolyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 2-Phenylindolyl furan-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
2-Phenylindole: Shares the indole structure but lacks the furan ring.
Furan-2-carboxylate: Contains the furan ring but lacks the indole structure.
Indole-2-carboxylate: Contains the indole structure with a carboxylate group but lacks the furan ring.
Uniqueness: 2-Phenylindolyl furan-2-carboxylate is unique due to the combination of both indole and furan structures, which imparts distinct chemical and biological properties not found in the individual components
属性
分子式 |
C19H13NO3 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
(2-phenylindol-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C19H13NO3/c21-19(18-11-6-12-22-18)23-20-16-10-5-4-9-15(16)13-17(20)14-7-2-1-3-8-14/h1-13H |
InChI 键 |
MJZUGEKMOSRVCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)
![(2E)-6-benzyl-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12161950.png)


![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
![3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12161981.png)


![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)
